molecular formula C17H16N4O B7508186 N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide

Cat. No. B7508186
M. Wt: 292.33 g/mol
InChI Key: OLHIPBPJAVLBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. In

Mechanism of Action

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. They have also been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their specificity for N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, their ability to improve glycemic control, and their cardiovascular and renal benefits. The limitations of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their potential for off-target effects, their limited efficacy in some patients, and their high cost.

Future Directions

For research on N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors include the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the investigation of their potential for the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease. In addition, future research should focus on the long-term safety and efficacy of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors, as well as their potential for combination therapy with other drugs.

Synthesis Methods

The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 4-aminophenylpyridine-2-carboxamide, which is reacted with 3,5-dimethylpyrazole and acetic anhydride to form the intermediate product. The intermediate product is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide.

Scientific Research Applications

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been extensively studied in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. They have also been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.

properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)15-8-6-14(7-9-15)19-17(22)16-5-3-4-10-18-16/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHIPBPJAVLBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.